2-(Benzyloxy)propan-1-amine

Physicochemical characterization Distillation purification Process safety

2-(Benzyloxy)propan-1-amine (CAS 6449-46-3; synonym: 2-benzyloxypropylamine, NSC is a primary amine of molecular formula C₁₀H₁₅NO (MW 165.23) featuring a benzyl ether substituent at the C-2 position of the propan-1-amine backbone. Its measured density of 0.997 g/cm³, boiling point of 251.8°C at 760 mmHg, and flash point of 90.6°C define its handling profile for both laboratory and pilot-scale operations.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 6449-46-3
Cat. No. B3385575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)propan-1-amine
CAS6449-46-3
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(CN)OCC1=CC=CC=C1
InChIInChI=1S/C10H15NO/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
InChIKeyPGUFECZTCNQNTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)propan-1-amine (CAS 6449-46-3): Core Physicochemical Profile and Procurement Identity for a Benzyloxypropylamine Scaffold


2-(Benzyloxy)propan-1-amine (CAS 6449-46-3; synonym: 2-benzyloxypropylamine, NSC 165784) is a primary amine of molecular formula C₁₀H₁₅NO (MW 165.23) featuring a benzyl ether substituent at the C-2 position of the propan-1-amine backbone . Its measured density of 0.997 g/cm³, boiling point of 251.8°C at 760 mmHg, and flash point of 90.6°C define its handling profile for both laboratory and pilot-scale operations . The compound is catalogued as a synthetic intermediate and building block for pharmacologically active molecules, notably in the synthesis of antidepressants, antihistamines, and beta-adrenergic receptor blockers .

Why 2-(Benzyloxy)propan-1-amine Cannot Be Substituted by Its 3-Benzyloxy Regioisomer or Other Benzyloxyalkylamines


Benzyloxypropylamine positional isomers share the same molecular formula (C₁₀H₁₅NO) but exhibit meaningfully different physicochemical properties that impact synthetic workflow design. The 2-benzyloxy isomer (CAS 6449-46-3) has a boiling point approximately 14.4°C lower (251.8°C vs. 266.2°C) and a flash point approximately 7.4°C lower (90.6°C vs. 98.0°C) than its 3-benzyloxy regioisomer (CAS 16728-64-6) under comparable measurement conditions . Beyond bulk properties, the position of the benzyloxy substituent governs both the steric environment around the amine nucleophile and the diastereoselectivity achievable in subsequent derivatization steps — a critical distinction when chiral amine products are the synthetic target [1]. Simple regioisomer swapping without process re-validation therefore risks altered reaction kinetics, modified distillation cut points, and compromised enantiomeric purity in downstream chiral intermediates.

Quantitative Differentiation Evidence for 2-(Benzyloxy)propan-1-amine (CAS 6449-46-3) vs. Closest Analogs


Boiling Point and Flash Point Differentiation of 2-(Benzyloxy)propan-1-amine vs. Its 3-Benzyloxy Regioisomer

The 2-benzyloxy positional isomer (CAS 6449-46-3) exhibits a boiling point of 251.8°C at 760 mmHg, which is approximately 14.4°C lower than the 266.2°C boiling point reported for the 3-benzyloxy regioisomer (CAS 16728-64-6) . Correspondingly, the flash point of the 2-isomer (90.6°C) is approximately 7.4°C lower than that of the 3-isomer (98.0°C) . Both measurements were obtained under standardized atmospheric pressure conditions from authoritative chemical database entries.

Physicochemical characterization Distillation purification Process safety

High Diastereoselectivity in the Synthesis of Enantiomerically Pure threo-1-Alkyl-2-benzyloxy-propylamines from the 2-Benzyloxypropionaldehyde Scaffold

Using α-benzyloxypropionaldehyde dimethylhydrazone as the key intermediate — directly derived from the 2-benzyloxypropanal scaffold — organolithium (BuLi) and Grignard (i-BuMgBr) reagents add with diastereoselectivity exceeding 96% d.e. [1]. The overall synthetic sequence delivers enantiomerically pure (1S,2S)-1-butyl- and (1S,2S)-1-isobutyl-2-benzyloxy-propylamine in 62% overall yield over 5 steps from (S)-ethyl lactate, with hydrogenolysis proceeding in high yield and without epimerization [1]. This stereochemical fidelity is a direct consequence of the 2-benzyloxy substitution pattern, which provides the requisite steric bias at the α-position to the hydrazone; the 3-benzyloxy regioisomer cannot furnish the same α-benzyloxypropionaldehyde intermediate and would require a fundamentally different synthetic strategy to access analogous chiral 1,2-aminoalcohol derivatives.

Asymmetric synthesis Chiral amine building blocks Diastereoselective addition

Mechanism-Based Inhibition of Dopamine-β-Hydroxylase (DβH) by Benzyloxyamine Derivatives: Competitive Reversible Binding with Time-Dependent Irreversibility

Benzyloxyamine derivatives — the core pharmacophore of which 2-(benzyloxy)propan-1-amine is the simplest alkyl-bridged representative — act as inhibitors of dopamine-β-oxidase (DβH) through an isosteric relationship with phenethylamine substrates [1][2]. Benzyloxyamine and two hydroxylated analogues were shown to inhibit DβH by a mechanism that is initially competitive with substrate; however, upon preincubation with the enzyme, the inhibitor-enzyme complex becomes so firmly bound that substrate cannot readily reverse the inhibition, resulting in a non-competitive type of inhibition [1]. Critically, the inhibitor-enzyme complex can be dissociated by prolonged dialysis, distinguishing this mechanism from true irreversible inactivation [1]. In vivo studies confirmed that benzyloxyamine and ring-substituted analogues are effective DβH inhibitors in guinea-pig test systems, though only one agent produced measurable effects on endogenous norepinephrine levels [2].

Dopamine-β-hydroxylase inhibition Catecholamine biosynthesis Enzyme mechanism

Favorable Pharmacokinetic Profile of 2-Phenylbenzyloxypropylamine Derivatives: Blood Transfer, Half-Life, and CNS Penetration in Guinea-Pig Models

Patent EP1870396 (Nippon Zoki Pharmaceutical Co.) discloses that 2-phenylbenzyloxypropylamine derivatives — built upon the 2-(benzyloxy)propan-1-amine scaffold — demonstrate an excellent tachykinin (substance P/NK1) receptor antagonistic effect accompanied by a favorable pharmacokinetic profile [1][2]. In blood kinetic tests using orally administered guinea pigs, the derivatives showed good transfer into the blood, a long blood half-life, and stability in animal plasma; additionally, high transfer into the central nervous system was demonstrated at a defined oral dose [1]. The patent explicitly contrasts these properties against prior art anti-tachykinin compounds that suffered from undesirable pharmacokinetics including poor blood transfer, positioning the benzyloxypropylamine scaffold as solving a documented pharmacokinetic liability of earlier NK1 antagonist chemotypes [1].

Tachykinin receptor antagonism Pharmacokinetics CNS drug delivery

Validated Intermediate for Fluorine-18 Radiolabeled Beta-Blocker PET Tracers via the 2-(Benzyloxy)propan-1-amine Scaffold

The 2-(benzyloxy)propan-1-amine scaffold has been employed as a key structural component in the development of a synthetically versatile intermediate — 3-(1-(benzyloxy)propan-2-yl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate — for fluorine-18 labeling of beta-blockers possessing the propanolamine moiety [1]. This intermediate can be conjugated to any phenoxy core, enabling a general radiolabeling strategy for the broader beta-blocker pharmacophore class. Ex vivo biodistribution studies of the resulting [¹⁸F]-labeled (2S)- and (2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol were performed, demonstrating the practical utility of this benzyloxy-protected propanolamine intermediate in generating PET imaging agents [1]. The 2-benzyloxy protection strategy is integral to this synthetic route because the benzyl ether can be selectively cleaved under mild hydrogenolytic conditions without affecting the fluorine-18 label or the acid-sensitive oxazolidinone ring.

PET imaging Beta-blocker radiolabeling Fluorine-18 chemistry

Recommended Application Scenarios for 2-(Benzyloxy)propan-1-amine (CAS 6449-46-3) Based on Verified Differentiation Evidence


Chiral Amine Library Synthesis Requiring High Diastereoselectivity at the α-Position

Research groups synthesizing enantiomerically pure 1-alkyl-2-aminoalcohol derivatives should prioritize CAS 6449-46-3 when the target requires stereochemical control at the carbon bearing the benzyloxy group. As demonstrated by Solladié-Cavallo and Bonne, the 2-benzyloxypropionaldehyde dimethylhydrazone intermediate — accessible exclusively from the 2-benzyloxy scaffold — undergoes organometallic addition with >96% d.e., enabling a 5-step, 62% overall yield sequence to enantiomerically pure threo-1-alkyl-2-benzyloxy-propylamines [1]. The 3-benzyloxy regioisomer cannot form the equivalent α-benzyloxyaldehyde intermediate and therefore cannot participate in this validated stereoselective disconnection.

Distillation-Intensive Process Development Where Lower Boiling Point Reduces Thermal Degradation Risk

For process chemistry teams designing purification workflows for benzyloxypropylamine intermediates, the approximately 14.4°C lower boiling point of CAS 6449-46-3 (251.8°C) versus its 3-benzyloxy regioisomer (266.2°C) offers measurable operational advantages . Lower distillation temperatures reduce the thermal load on the product, potentially minimizing decomposition of the primary amine functionality, and translate to reduced energy consumption at production scale. The correspondingly lower flash point (90.6°C vs. 98.0°C) does, however, require that safety protocols be adjusted accordingly.

NK1/Tachykinin Receptor Antagonist Lead Optimization with CNS Exposure Requirements

Medicinal chemistry programs targeting central tachykinin (NK1) receptors for pain, depression, or emesis indications can use the 2-phenylbenzyloxypropylamine scaffold — directly derived from CAS 6449-46-3 — as a starting point with documented oral bioavailability, long plasma half-life, and CNS penetration in guinea-pig models [2][3]. The patent literature explicitly contrasts this favorable pharmacokinetic profile with prior art anti-tachykinin compounds that suffered from poor blood transfer, positioning the 2-benzyloxypropylamine scaffold as a solution to a well-characterized pharmacokinetic bottleneck in the NK1 antagonist field.

PET Tracer Development for Beta-Adrenergic Receptor Imaging

Imaging laboratories developing fluorine-18 labeled beta-blocker PET tracers should source CAS 6449-46-3 for constructing the oxazolidinone-activated benzyloxypropanolamine intermediate that enables modular conjugation to diverse phenoxy cores [4]. The benzyl ether protecting group is uniquely suited to this application because it withstands the multi-step radiosynthesis sequence yet can be removed rapidly by neutral hydrogenolysis without degrading the acid- or base-sensitive oxazolidinone ring or consuming the limited F-18 half-life window (109.8 min).

Quote Request

Request a Quote for 2-(Benzyloxy)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.